molecular formula C20H15BrClN5O3 B2504525 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 1326830-42-5

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No. B2504525
CAS RN: 1326830-42-5
M. Wt: 488.73
InChI Key: ZVBDCXZMKWSAOR-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H15BrClN5O3 and its molecular weight is 488.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Anticancer and Antimicrobial Activities : A study described the synthesis of pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrin moiety, showing some compounds possess anticancer and antimicrobial activities. This suggests the queried compound could also be explored for similar biological activities due to its structural similarity (Riyadh, Kheder, & Asiry, 2013).

  • COX Inhibitory Activity : Another research focused on the synthesis of 5,6-diaryl-1,2,4-triazine derivatives, finding some with significant inhibitory activity on COX-2 enzyme, hinting at potential applications in developing anti-inflammatory drugs (Ertas et al., 2022).

Chemical Synthesis and Transformations

  • Ring Transformation Studies : The transformations of 4-amino[1,2,4]triazines into other heterocyclic structures have been explored, indicating the versatility of triazine derivatives in chemical synthesis, which could be relevant to the manipulation or further derivatization of the queried compound (Kurasawa et al., 1988).

  • Heterocyclic Compounds Synthesis : Research into the synthesis of heterocyclic compounds from 2-amino benzothiazole demonstrates the broad interest in creating novel compounds with potential for varied applications, from pharmaceuticals to materials science, which could also apply to the development and study of the queried compound (Mahmood & Ahmad, 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 4-aminoantipyrine to form 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine. This intermediate is then reacted with N-(5-chloro-2-methoxyphenyl)acetamide to form the final product.", "Starting Materials": [ "4-bromobenzoyl chloride", "4-aminoantipyrine", "N-(5-chloro-2-methoxyphenyl)acetamide" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is reacted with 4-aminoantipyrine in the presence of a base such as triethylamine to form 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine.", "Step 2: The intermediate 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine is then reacted with N-(5-chloro-2-methoxyphenyl)acetamide in the presence of a base such as potassium carbonate to form the final product, 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide." ] }

CAS RN

1326830-42-5

Molecular Formula

C20H15BrClN5O3

Molecular Weight

488.73

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(5-chloro-2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H15BrClN5O3/c1-30-18-7-6-14(22)8-16(18)24-19(28)10-26-20(29)17-9-15(25-27(17)11-23-26)12-2-4-13(21)5-3-12/h2-9,11H,10H2,1H3,(H,24,28)

InChI Key

ZVBDCXZMKWSAOR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br

solubility

not available

Origin of Product

United States

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